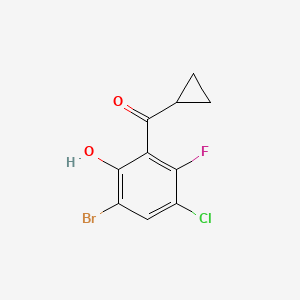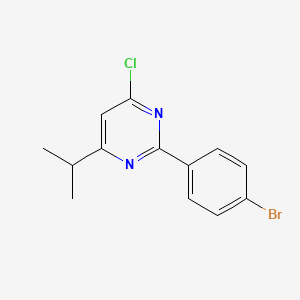
2-(4-Bromophenyl)-4-chloro-6-(propan-2-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-4-chloro-6-(propan-2-YL)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with bromophenyl, chloro, and isopropyl groups
Vorbereitungsmethoden
The synthesis of 2-(4-Bromophenyl)-4-chloro-6-(propan-2-YL)pyrimidine typically involves the reaction of 4-bromobenzonitrile with chloroacetone in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in a suitable solvent such as acetone or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-Bromophenyl)-4-chloro-6-(propan-2-YL)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-4-chloro-6-(propan-2-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological targets such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-(propan-2-YL)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Bromophenyl)-4-chloro-6-(propan-2-YL)pyrimidine include other pyrimidine derivatives with different substituents. For example:
2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of an isopropyl group.
2-(4-Bromophenyl)-4-chloro-6-ethylpyrimidine: Similar structure but with an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H12BrClN2 |
|---|---|
Molekulargewicht |
311.60 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-4-chloro-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H12BrClN2/c1-8(2)11-7-12(15)17-13(16-11)9-3-5-10(14)6-4-9/h3-8H,1-2H3 |
InChI-Schlüssel |
PSOPDPONNMMLIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NC(=N1)C2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


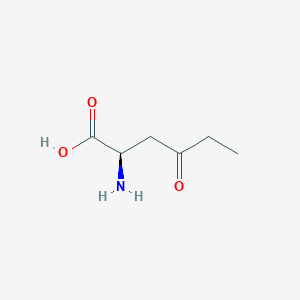
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
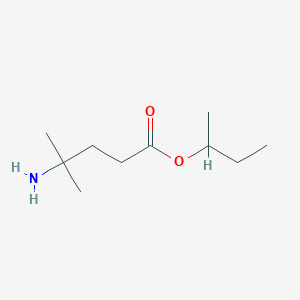
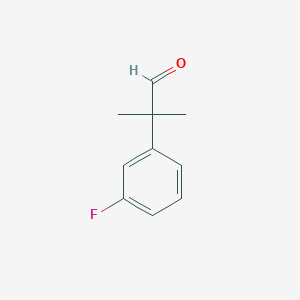
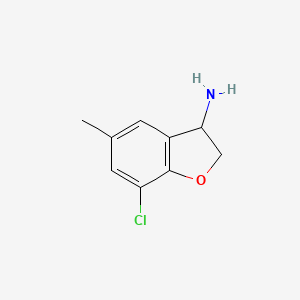
amine](/img/structure/B13316820.png)
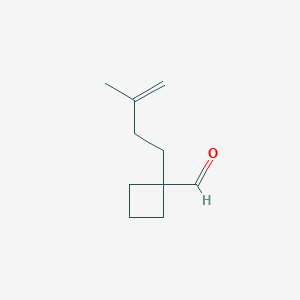
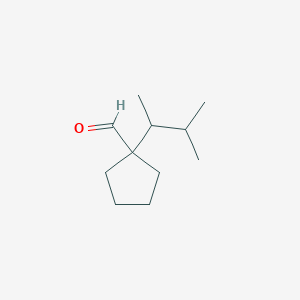
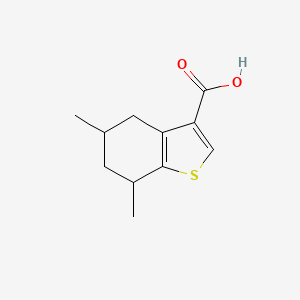
amine](/img/structure/B13316839.png)
![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
amine](/img/structure/B13316848.png)
![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)
